氯化异山梨醇二碘化物

描述

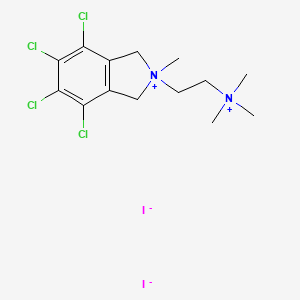

氯沙明二碘化物是一种强效的烟碱乙酰胆碱受体拮抗剂和神经节阻滞剂。 它以其以强效、持久和药理学选择性的方式拮抗尼古丁某些中枢作用的能力而闻名 。 该化合物的分子式为 C₁₄H₂₀Cl₄I₂N₂,分子量为 611.94 g/mol .

科学研究应用

Pharmacological Applications

1. Nicotinic Receptor Antagonism

Chlorisondamine diiodide acts as an antagonist at nicotinic acetylcholine receptors, particularly in the central nervous system (CNS). It has been utilized to study the effects of nicotine on behavior and neurophysiology. For instance, in a study involving rats, CHL was shown to block nicotine-induced locomotion and rearing behaviors when administered intracerebroventricularly, highlighting its potential in understanding nicotine's rewarding effects on the CNS .

2. Colitis Research

In gastrointestinal studies, chlorisondamine diiodide has been employed to investigate its effects on trinitrobenzene sulfonic acid (TNBS)-induced colitis. The compound's ability to block nicotinic receptors provides insights into the modulation of inflammatory responses in the gut .

Neuroscience Research

3. Seizure Activity Studies

Chlorisondamine has been used in research involving seizure activity, particularly in genetically modified mouse models. It has been shown to influence electrographic seizures in mice with mutations affecting nicotinic receptors, thereby contributing to the understanding of epilepsy mechanisms .

4. Ocular Growth Regulation

Research indicates that chlorisondamine diiodide significantly affects ocular growth and myopia development in chicks. It was found to inhibit form-deprivation myopia more effectively than other nicotinic antagonists, suggesting its role in eye growth regulation through nicotinic receptor modulation .

Mechanistic Studies

5. Interaction with Nicotinic Receptors

Studies have explored the interaction between chlorisondamine and various nicotinic receptor subtypes, revealing that it can form noncovalent complexes with specific receptor epitopes. This property is crucial for understanding how CHL can selectively inhibit receptor activity and influence downstream signaling pathways .

Data Table: Summary of Key Research Findings

Case Studies

Case Study 1: Nicotine's Behavioral Effects

A study demonstrated that chlorisondamine diiodide effectively blocked the behavioral effects of nicotine in rats when administered directly into the brain. This research provided insights into how nicotine influences reward pathways and locomotor activity.

Case Study 2: Myopia Development in Chicks

In a controlled experiment with chicks subjected to form deprivation, chlorisondamine diiodide was administered via intravitreal injection. Results indicated a significant inhibition of myopic development compared to control groups, emphasizing its potential therapeutic applications for visual disorders.

作用机制

氯沙明二碘化物通过阻断烟碱乙酰胆碱受体 (nAChRs) 发挥作用。 它与这些受体形成非共价复合物,阻止乙酰胆碱的结合,从而抑制神经传递。 这种阻断导致抑制尼古丁诱导的多巴胺释放和其他尼古丁的中枢作用 。 该化合物也会影响神经节传递,导致自主神经反应减少 .

类似化合物:

美卡米拉明: 另一种具有类似神经节阻滞作用的烟碱乙酰胆碱受体拮抗剂。

六甲双铵: 一种神经节阻滞剂,也抑制烟碱乙酰胆碱受体。

三甲泛: 一种在临床环境中使用的短效神经节阻滞剂.

氯沙明二碘化物的独特性: 氯沙明二碘化物之所以独特,是因为它对烟碱乙酰胆碱受体具有持久且不可逆的阻断作用。 与其他类似化合物不同,它对尼古丁的中枢作用提供了更持久的抑制,使其成为研究和潜在治疗应用中宝贵的工具 .

生化分析

Biochemical Properties

Chlorisondamine diiodide: is an exceptionally long-lasting nicotinic antagonist . It interacts with nicotinic acetylcholine receptors, blocking their function . This interaction is irreversible and can persist for several weeks .

Cellular Effects

The effects of Chlorisondamine diiodide on cells are primarily due to its action as a nicotinic receptor antagonist . By blocking these receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chlorisondamine diiodide involves its binding to nicotinic acetylcholine receptors, leading to their blockade . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Chlorisondamine diiodide in laboratory settings are long-lasting . Once it binds to the nicotinic acetylcholine receptors, the blockade can persist for several weeks .

准备方法

合成路线和反应条件: 氯沙明二碘化物可以通过在合适的溶剂存在下,使氯沙明与碘反应而合成。 反应通常涉及使用有机溶剂,例如氯仿或丙酮 。 反应条件包括保持受控的温度和 pH 值,以确保二碘化盐完全形成。

工业生产方法: 在工业环境中,氯沙明二碘化物的生产涉及使用自动化反应器进行大规模合成。 该过程包括精确控制反应参数,例如温度、压力和溶剂组成,以实现高收率和纯度。 最终产物然后使用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型: 氯沙明二碘化物会发生多种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。

还原: 它可以被还原成相应的胺衍生物。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 使用还原剂,例如氢化铝锂或硼氢化钠。

取代: 亲核试剂,例如硫醇或胺,用于取代反应.

形成的主要产物: 这些反应形成的主要产物包括氯沙明的各种衍生物,它们可能具有不同的药理性质 .

相似化合物的比较

Mecamylamine: Another nicotinic acetylcholine receptor antagonist with similar ganglionic blocking properties.

Hexamethonium: A ganglion blocker that also inhibits nicotinic acetylcholine receptors.

Trimethaphan: A short-acting ganglion blocker used in clinical settings.

Uniqueness of Chlorisondamine Diiodide: Chlorisondamine diiodide is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .

生物活性

Chlorisondamine diiodide, a potent nicotinic acetylcholine receptor (nAChR) antagonist, has been the subject of various studies due to its significant biological activity. This compound is recognized for its role as a ganglion blocker and its ability to antagonize the central actions of nicotine. This article consolidates findings from diverse research studies, presenting detailed insights into its biological activity, mechanisms, and implications for therapeutic applications.

- Common Name: Chlorisondamine diiodide

- CAS Number: 96750-66-2

- Molecular Formula: C₁₄H₂₀Cl₄I₂N₂

- Molecular Weight: 611.94 g/mol

- IC50: Approximately 1.6 mM for nAChR antagonism .

Chlorisondamine diiodide operates primarily as a nicotinic antagonist, blocking nAChRs and preventing the action of acetylcholine and nicotine at these receptors. Its long-lasting effects can persist for several weeks after administration . The blockade induced by chlorisondamine is particularly noted in central nervous system (CNS) responses, where it can inhibit the locomotion and rearing behaviors typically stimulated by nicotine .

Biological Effects

-

Central Nervous System:

- Chlorisondamine has been shown to prevent the rewarding effects of nicotine in animal models. When injected into the cerebral ventricle of rats, it effectively blocks nicotine-induced locomotion, indicating its potential in managing nicotine addiction .

- The compound requires a significantly higher dose when administered intraperitoneally to achieve similar antagonistic effects as intracerebroventricular administration, leading to considerable side effects that limit its therapeutic use .

-

Inflammation and Immune Response:

- Research indicates that chlorisondamine exacerbates tissue damage in models of inflammatory bowel disease (IBD). In a study involving trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, treatment with chlorisondamine resulted in increased myeloperoxidase (MPO) activity and elevated levels of tumor necrosis factor (TNF)-α, suggesting a detrimental role in inflammatory responses .

- The cholinergic anti-inflammatory pathway was disrupted in models treated with chlorisondamine, which highlights its potential as a modulator of inflammation but also raises concerns about its safety in therapeutic contexts .

-

Ocular Growth:

- Chlorisondamine has been investigated for its effects on ocular growth and myopia in chicks. It demonstrated significant inhibition of form-deprivation myopia compared to other nicotinic antagonists like mecamylamine, indicating its complex dose-response relationship and potential applications in vision-related disorders .

Study on Nicotinic Antagonism

In a controlled experiment, chlorisondamine was administered to rats to assess its impact on nicotine-induced behaviors. Results indicated that chlorisondamine effectively blocked the increase in locomotion associated with nicotine exposure, providing evidence for its utility in studying addiction mechanisms .

Inflammatory Bowel Disease Model

A study involving TNBS-induced colitis revealed that mice treated with chlorisondamine exhibited heightened inflammation and tissue damage compared to untreated controls. This underscores the compound's role as an antagonist that may aggravate inflammatory conditions rather than alleviate them .

Summary of Findings

属性

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582020 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96750-66-2, 69-27-2 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。